molecular formula C20H20O5 B021036 Futoenone CAS No. 19913-01-0

Futoenone

Cat. No. B021036
CAS RN: 19913-01-0
M. Wt: 340.4 g/mol
InChI Key: SXHVHWXETMBKPP-KXXATPMCSA-N
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Description

Synthesis Analysis

The total synthesis of futoenone involves regenerating the compound from its diacetate via the tosyl-phenol, illustrating an example of Ar1-6 participation. This synthesis approach provides insights into the compound's structure and stereochemistry, supported by NMR data (Ogiso et al., 1970).

Molecular Structure Analysis

Futoenone's structure is characterized by a spiro-dienone configuration, which is crucial for its chemical behavior and interactions. The structure has been elucidated through various spectroscopic methods, including NMR, which helped in proposing its stereochemistry.

Chemical Reactions and Properties

Futoenone participates in diverse chemical reactions owing to its unique structure. Its reactivity has been explored in contexts such as Rh-catalyzed C-H activation and coupling with internal alkynes, highlighting pathways toward functionalized fulvenes and indenols (Patureau et al., 2011). Moreover, its synthesis from benzene under gas-phase conditions through Jahn-Teller distorted intermediates demonstrates its potential for forming exotic ring structures (He et al., 2020).

Scientific Research Applications

  • Drug Development and Tissue Culture : Futoenone-deficient mice have been found to be highly engraftable with human hepatocytes, making them a robust platform for tissue culture and drug development research (Azuma et al., 2007).

  • Cancer Treatment : 5-FU-based drugs, which might involve Futoenone, inhibit tumor progression through cytotoxic activity and the inhibition of angiogenesis (Ooyama et al., 2008).

  • Understanding Biosynthesis : The synthesis of (heißt)-futoenone via a benzylic cation intermediate supports the idea that several different neolignans arise from a common biosynthetic precursor, aiding in understanding the biosynthesis pathways of these compounds (Angle & Turnbull, 1993).

  • Antimicrobial and Antioxidant Properties : Fuchsia species, potentially including Futoenone, have demonstrated strong cytotoxicity along with high antioxidant and antimicrobial activity, which could benefit wound healing and other medical applications (Csepregi et al., 2020).

  • Chemical Structure and Composition : Futoenone has been identified as a neolignan in Magnolia liliflora leaves and twigs, with its structure and stereochemistry deduced from spectral data. Understanding its chemical makeup is crucial for further applications (Talapatra et al., 1982).

  • Angiogenesis Research : The study of shape effects of carbon nanovectors on angiogenesis can be relevant to Futoenone as its structural and functional characteristics may influence angiogenic processes (Chaudhuri et al., 2010).

  • Chemical Synthesis : Futoenone, a constituent of Piper futokazura, has a spiro-dienone structure, and its total synthesis has been accomplished, paving the way for synthetic applications and research (Ogiso et al., 1970).

Safety And Hazards

When handling Futoenone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

(1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHVHWXETMBKPP-KXXATPMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201107665
Record name (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Futoenone

CAS RN

19913-01-0
Record name (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19913-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
SR Angle, KD Turnbull - The Journal of Organic Chemistry, 1993 - ACS Publications
The attempted spectroscopic observation of a quinone methide proposed to be an intermediate in the biosynthesis of neolignans is reported. The resultsafforded substantial indirect …
Number of citations: 17 pubs.acs.org
A OGISO, M KURABAYASHI, S TAKAHASHI… - Chemical and …, 1970 - jstage.jst.go.jp
… , futoenone; C 20 H 20 O 5, mp 197, was isolated from Piper futokazura and proved to have the structure (I). The result of regenerating futoenone … -dienone structure of futoenone. The …
Number of citations: 29 www.jstage.jst.go.jp
G Buechi, CP Mak - Journal of the American Chemical Society, 1977 - ACS Publications
Acknowledgment. We should like to thank the NSF for the support of this work through grants to MS and KBW (CHE-7519380). The NMR spectra were obtained using the Southern New …
Number of citations: 87 pubs.acs.org
LA Yeh, J Chen, F Baculi, DE Gingrich… - Bioorganic & Medicinal …, 1995 - Elsevier
… Abstract: Futoenone and a series of its derivatives have shown inhibitory activities against matrix metalloproteinases. The molecular modelings of these compounds indicate …
Number of citations: 31 www.sciencedirect.com
Q Song, DR Billodeaux, FR Fronczek… - … Section E: Structure …, 2001 - scripts.iucr.org
… Futoenone, a neolignan from Magnolia soulangiana … Fractions 58–61 (of 66) yielded crystals of futoenone. … Fractions 58–61 (of 66) yielded crystals of futoenone. …
Number of citations: 3 scripts.iucr.org
A Ogiso, M Kurabayashi, H Mishima, MC Woods - Tetrahedron Letters, 1968 - Elsevier
… of futoenone with LiAlH4 gave a 60:40 mixture of epimeric … it is apparent that futoenone contains the part-structure … IIIa and IIIb to futoenone. …
Number of citations: 30 www.sciencedirect.com
B Talapatra, PK Chaudhuri, SK Talapatra - Phytochemistry, 1982 - Elsevier
… and the second report of the natural occurrence of futoenone. … the second report of the natural occurrence of futoenone. … obtained by us for the congener neolignan futoenone (2) [IO-121, …
Number of citations: 36 www.sciencedirect.com
DE Gingrich - 1992 - search.proquest.com
… Our research group has shown that futoenone, which has a … Structural modifications in selected regions of futoenone have … In order to effectively modify the upper portion of futoenone …
Number of citations: 0 search.proquest.com
MC Woods, I Miura, A Ogiso, M Kurabayashi… - Tetrahedron …, 1968 - Elsevier
I). Derivation of the structure of futoenone (I), reported in the preceding paper, is based largely on a complete and unambiguous assignment of the NMR spectrum of futoenone. As can …
Number of citations: 6 www.sciencedirect.com
KD Turnbull - 1992 - elibrary.ru
… with titanium(IV)chloride afforded futoenone-like, spiro(5.5) … futoenone was accomplished in 64% yield. Methodology for the total synthesis of a variety of phenol-substituted futoenone…
Number of citations: 1 elibrary.ru

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